molecular formula C12H12F3N3O6 B1413490 propan-2-yl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]acetate CAS No. 1949836-93-4

propan-2-yl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]acetate

Cat. No.: B1413490
CAS No.: 1949836-93-4
M. Wt: 351.24 g/mol
InChI Key: QHPSFQQASBMXOE-UHFFFAOYSA-N
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Description

Propan-2-yl 2-([2,6-dinitro-4-(trifluoromethyl)phenyl]amino)acetate is a synthetic organic compound characterized by its unique chemical structure, which includes nitro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-([2,6-dinitro-4-(trifluoromethyl)phenyl]amino)acetate typically involves the reaction of 2,6-dinitro-4-(trifluoromethyl)aniline with isopropyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the aniline derivative attacks the carbonyl carbon of the chloroacetate, resulting in the formation of the desired ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-([2,6-dinitro-4-(trifluoromethyl)phenyl]amino)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of carboxylic acids.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Propan-2-yl 2-([2,6-dinitro-4-(trifluoromethyl)phenyl]amino)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propan-2-yl 2-([2,6-dinitro-4-(trifluoromethyl)phenyl]amino)acetate involves its interaction with molecular targets such as enzymes or receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dinitro-4-(trifluoromethyl)aniline: Shares the nitro and trifluoromethyl groups but lacks the ester functionality.

    Propan-2-yl 2-aminoacetate: Contains the ester group but lacks the nitro and trifluoromethyl groups.

Uniqueness

Propan-2-yl 2-([2,6-dinitro-4-(trifluoromethyl)phenyl]amino)acetate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both nitro and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

propan-2-yl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O6/c1-6(2)24-10(19)5-16-11-8(17(20)21)3-7(12(13,14)15)4-9(11)18(22)23/h3-4,6,16H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPSFQQASBMXOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CNC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601148871
Record name Glycine, N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1949836-93-4
Record name Glycine, N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-, 1-methylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1949836-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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